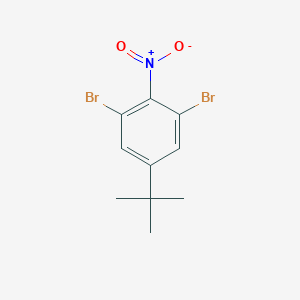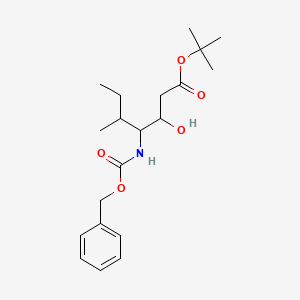![molecular formula C9H8O4S B13692418 4,6-Dimethoxybenzo[d][1,3]dioxole-2-thione](/img/structure/B13692418.png)
4,6-Dimethoxybenzo[d][1,3]dioxole-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dimethoxybenzo[d][1,3]dioxole-2-thione is a chemical compound belonging to the class of benzo[d][1,3]dioxoles. It is characterized by the presence of two methoxy groups and a thione group attached to a benzodioxole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethoxybenzo[d][1,3]dioxole-2-thione typically involves the reaction of 4,6-dimethoxy-1,3-benzodioxole with sulfurizing agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dimethoxybenzo[d][1,3]dioxole-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted benzodioxoles depending on the reagents used.
Scientific Research Applications
4,6-Dimethoxybenzo[d][1,3]dioxole-2-thione has found applications in several scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits biological activities that make it a subject of study in biochemical research.
Medicine: Potential therapeutic applications are being explored due to its biological properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,6-Dimethoxybenzo[d][1,3]dioxole-2-thione involves its interaction with specific molecular targets and pathways. The thione group can interact with nucleophilic sites in biological molecules, leading to various biochemical effects. These interactions can modulate enzyme activity, signal transduction pathways, and other cellular processes .
Comparison with Similar Compounds
4,6-Dimethoxybenzo[d][1,3]dioxole: Lacks the thione group but shares the benzodioxole core structure.
4,6-Dimethoxybenzo[d][1,3]dioxole-2-one: Contains a carbonyl group instead of a thione group.
Properties
Molecular Formula |
C9H8O4S |
|---|---|
Molecular Weight |
212.22 g/mol |
IUPAC Name |
4,6-dimethoxy-1,3-benzodioxole-2-thione |
InChI |
InChI=1S/C9H8O4S/c1-10-5-3-6(11-2)8-7(4-5)12-9(14)13-8/h3-4H,1-2H3 |
InChI Key |
RSOQOHPAHVYTFY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)OC(=S)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



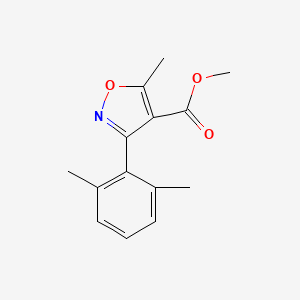
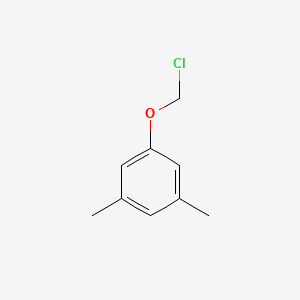
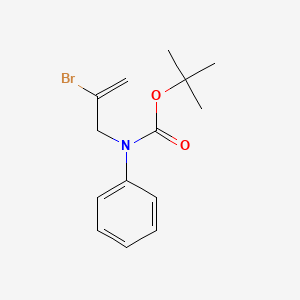
![Ethyl 3-[Boc(methyl)amino]-2-methylpropanoate](/img/structure/B13692354.png)
![3-[6-(Trifluoromethyl)-2-benzimidazolyl]aniline](/img/structure/B13692358.png)

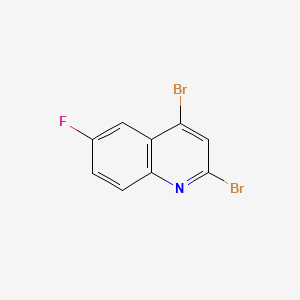
![(E)-tert-Butyl[[1-[4-chloro-3-(trifluoromethyl)phenyl]prop-1-en-1-yl]oxy]dimethylsilane](/img/structure/B13692384.png)

![(S)-2-[4-[6-[(4-Chloro-2-fluorobenzyl)oxy]-2-pyridyl]-3-fluorobenzyl]-1-(oxetan-2-ylmethyl)benzimidazole-6-carboxylic Acid](/img/structure/B13692397.png)
